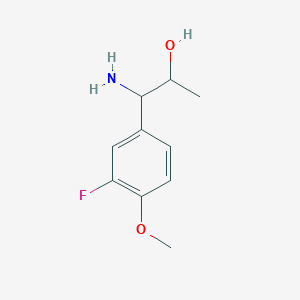![molecular formula C9H7ClN2O2 B13032000 methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate CAS No. 1638759-69-9](/img/structure/B13032000.png)
methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a heterocyclic compound with a molecular formula of C9H7ClN2O2. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-chloro-2-aminopyridine with ethyl chloroformate, followed by cyclization and esterification .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogen replacing the chlorine atom.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
Methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
- Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate
- 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Comparison: Methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is unique due to its specific substitution pattern and the position of the chlorine atom. This structural difference can lead to variations in biological activity and chemical reactivity compared to similar compounds .
Eigenschaften
CAS-Nummer |
1638759-69-9 |
|---|---|
Molekularformel |
C9H7ClN2O2 |
Molekulargewicht |
210.62 g/mol |
IUPAC-Name |
methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)6-2-5-3-8(10)11-4-7(5)12-6/h2-4,12H,1H3 |
InChI-Schlüssel |
WNKGCGSPLKWAHD-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=CC(=NC=C2N1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


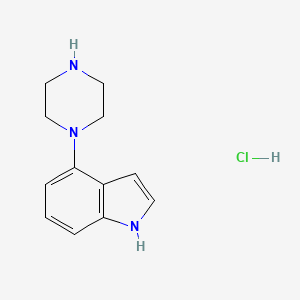

![5'-Hydroxy-4'-methylspiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B13031931.png)

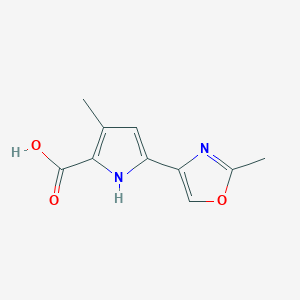

![(1S,2R)-1-Amino-1-[3-chloro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13031953.png)
![(2S)-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]butanoic acid](/img/structure/B13031954.png)
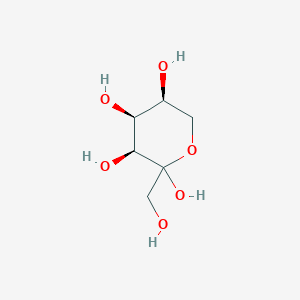
![1-(2-{[dimethyl(propan-2-yl)silyl]oxy}ethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13031983.png)
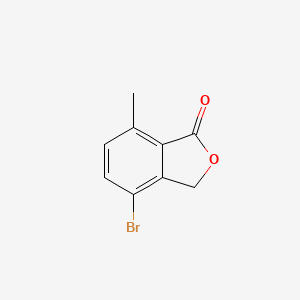
![(1S)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13031986.png)
